molecular formula C9H11NO2 B13308303 5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL

5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL

Katalognummer: B13308303
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: FYQOPYDWNWAOSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL typically involves the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method involves the reductive amination of HMF with aqueous ammonia using a non-noble Ni/SBA-15 catalyst . These methods highlight the importance of catalysts in achieving high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions and scaling up the processes. The use of eco-friendly reagents and adherence to green chemistry principles are crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, aqueous ammonia, and various catalysts such as Ni/SBA-15 . Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL has several scientific research applications:

Wirkmechanismus

The mechanism by which 5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its benzofuran core and aminomethyl group make it a versatile intermediate for various synthetic and industrial processes.

Eigenschaften

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

5-(aminomethyl)-2,3-dihydro-1-benzofuran-7-ol

InChI

InChI=1S/C9H11NO2/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h3-4,11H,1-2,5,10H2

InChI-Schlüssel

FYQOPYDWNWAOSV-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.